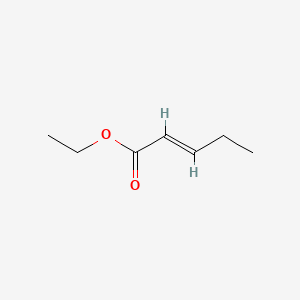![molecular formula C12H12N2O2 B1353219 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid CAS No. 18390-13-1](/img/structure/B1353219.png)
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid
カタログ番号 B1353219
CAS番号:
18390-13-1
分子量: 216.24 g/mol
InChIキー: MIKTXSBXZZWMOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is a chemical compound with the molecular formula C11H12N2 . It has a molecular weight of 172.2264 .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid were not found in the available resources, the synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido[1,2-a]benzimidazoles has been reported .科学的研究の応用
Antibacterial Activity
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound and its derivatives have been synthesized and assessed for their in vitro antibacterial activity against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli AB1157, Pseudomonas aeruginosa PAO1) bacteria .
- Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve synthesizing the compounds and then testing their antibacterial activity using standard microbiological techniques .
- Results : Pyrido[1,2-a]benzimidazoles were most effective against Bacillus cereus, while 1,2,3,4-tetrahydro derivatives produced the greatest level of growth inhibition of Gram-negative (Escherichia coli AB1157) bacteria . The antibacterial activity of 2,4-dimethyl-7,8-dinitropyrido[1,2-a]benzimidazole was comparable to or exceeded the efficacy of commercial tetracycline, kanamycin, levomycetin, and erythromycin formulations .
Antimicrobial Activity
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound and its derivatives have been synthesized and assessed for their in vitro antimicrobial activity against various bacterial species .
- Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve synthesizing the compounds and then testing their antimicrobial activity using standard microbiological techniques .
- Results : The antimicrobial activity of some of the condensed benzimidazole derivatives containing a nodal nitrogen atom detected here and the low toxicity of similar azaheterocycles led to the conclusion that there is potential for further searches for novel antibiotics among compounds of this class .
Antifungal Activity
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound and its derivatives have been synthesized and assessed for their in vitro antifungal activity against various fungal species .
- Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve synthesizing the compounds and then testing their antifungal activity using standard microbiological techniques .
- Results : The antifungal activity of some of the condensed benzimidazole derivatives containing a nodal nitrogen atom detected here and the low toxicity of similar azaheterocycles led to the conclusion that there is potential for further searches for novel antifungal agents among compounds of this class .
将来の方向性
特性
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKTXSBXZZWMOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-cyclohexyl-1H-indole-6-carboxylic Acid
494799-17-6
2-Chloro-7-methoxyquinoline
49609-15-6
2-Chloro-6,7-dimethoxyquinoline
68236-22-6

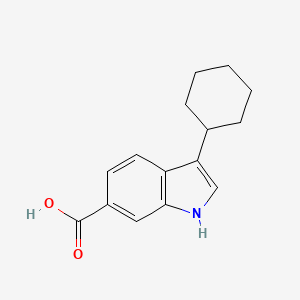
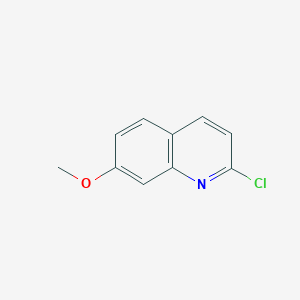
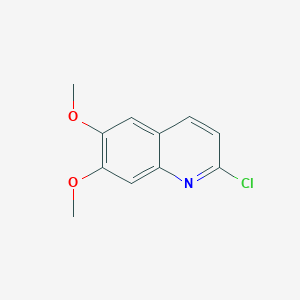
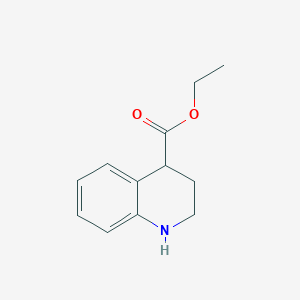
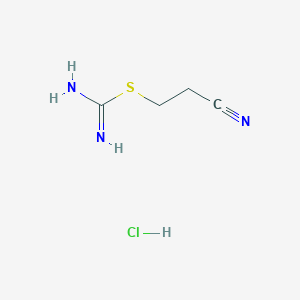
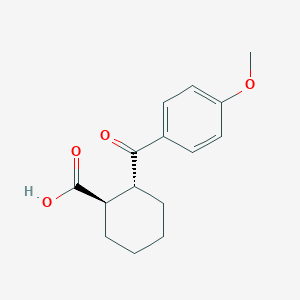
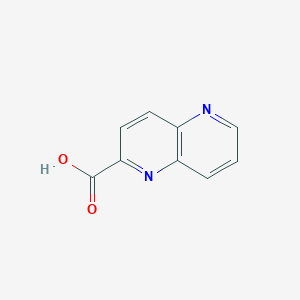
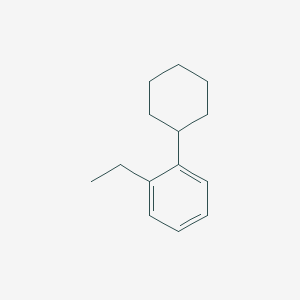
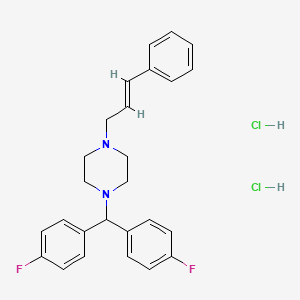
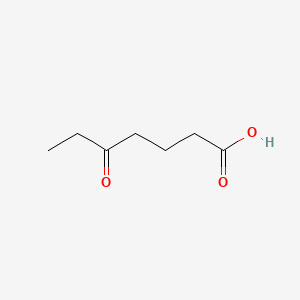
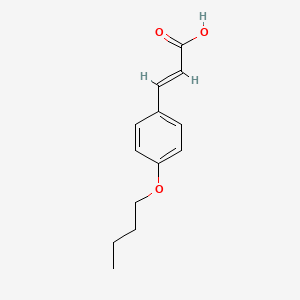
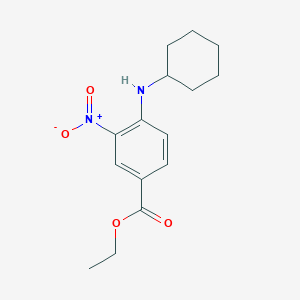
![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)
